molecular formula C8H9ClN2O3 B8374627 4-chloro-5-ethyl-6-methyl-3-nitropyridin-2(1H)-one

4-chloro-5-ethyl-6-methyl-3-nitropyridin-2(1H)-one

Cat. No.: B8374627
M. Wt: 216.62 g/mol
InChI Key: CUWPPGGZAAHRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-ethyl-6-methyl-3-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H9ClN2O3 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

4-chloro-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C8H9ClN2O3/c1-3-5-4(2)10-8(12)7(6(5)9)11(13)14/h3H2,1-2H3,(H,10,12)

InChI Key

CUWPPGGZAAHRKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1Cl)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

As described for compound 6b in example 7, phosphorus oxychloride (8.3 ml, 88.8 mmoles) was added to a solution of compound 5c (4.00 g, 20.2 mmoles) and benzyltriethylammonium chloride (18.40 g, 80.8 mmoles) in acetonitrile (80 ml). The mixture obtained was agitated at 40° C. for 30 minutes and heated under reflux for 1 hour. After evaporation of the solvent, 150 ml of water was added and the mixture agitated at ambient temperature for 48 hours. The brown precipitate was collected, washed with cyclohexane (3×10 ml) and recrystallised in ethanol to give compound 6c (1.5 g, 34%) in the form of pale yellow crystals: NMR-1H (DMSO-d6) δ 12.98 (1H, s, NH-1), 2.58 (2H, q, L=7.5 Hz, CH2CH3), 2.38 (3H, s, CH3 -6), 1.08 (3H, t, J=7.5 Hz, CH2CH3 ).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
18.4 g
Type
catalyst
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
34%

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